molecular formula C19H21N5O4 B2355772 3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896835-92-0

3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2355772
CAS RN: 896835-92-0
M. Wt: 383.408
InChI Key: SMZFDNFDFDVQBY-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many biochemical pathways . The presence of methoxyethyl and methoxyphenyl groups could potentially influence the compound’s solubility, reactivity, and interactions with biological molecules.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core (a type of nitrogen-containing heterocycle), with various substituents attached, including methoxyethyl and methoxyphenyl groups. These groups could influence the compound’s shape, polarity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ether groups (methoxyethyl and methoxyphenyl) are generally quite stable but could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar ether groups and a polar purine core could make the compound soluble in polar solvents .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and development of novel purine derivatives is an active area of research, with potential applications in medicine and biochemistry . This specific compound could potentially be explored for such applications, depending on its biological activity.

properties

IUPAC Name

2-(2-methoxyethyl)-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(26)22(17(15)25)9-10-27-3)20-18(23)24(12)13-7-5-6-8-14(13)28-4/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZFDNFDFDVQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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